molecular formula C10H10O3 B008902 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid CAS No. 103204-80-4

2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

Cat. No. B008902
M. Wt: 178.18 g/mol
InChI Key: NXNQXQFRCVUXIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid derivatives involves several key steps, including the Friedländer condensation reaction and reactions with various substituted salicylaldehydes. One notable synthesis pathway involves ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate reacting with substituted salicylaldehydes under ultrasound irradiation conditions, leading to good yields of the desired derivatives (Gao et al., 2011).

Molecular Structure Analysis

The molecular structure of 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid derivatives displays significant features such as intramolecular hydrogen bonding and pi-pi interactions. These structural aspects contribute to the compound's ability to form layered structures and engage in cocrystallization with various amines, thereby influencing its reactivity and interaction with other molecules (Titi & Goldberg, 2009).

Chemical Reactions and Properties

Chemical reactions of this compound often involve the formation of organometallic complexes and supramolecular adducts. The presence of carboxylic acid groups enables it to form hydrogen bonds and coordinate with metal ions, demonstrating its versatility as a ligand (Koner & Goldberg, 2009).

Physical Properties Analysis

The physical properties of 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid derivatives are influenced by their molecular structure. Spectroscopic and computational studies reveal insights into their vibrational frequencies, NMR chemical shifts, and UV-Vis spectra, which are crucial for understanding the compound's behavior in various environments (Hiremath et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity and potential biological activity, are significantly shaped by the compound's structural features. Studies involving molecular docking and analysis of electronic and vibrational properties suggest potential applications in inhibiting enzymes and antimicrobial activities (Sagaama et al., 2020).

Scientific Research Applications

Natural Source and Biological Activity

2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid, as part of the benzofuran derivatives, is a compound that has drawn attention due to its presence in nature and its significant biological activities. These compounds are known for their potent anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. The exploration into benzofuran derivatives, including the specific compound , reveals their potential as natural drug lead compounds. The discovery of novel macrocyclic benzofuran compounds with anti-hepatitis C virus activity highlights the therapeutic potential of these compounds in treating viral diseases. Additionally, benzofuran derivatives have been utilized as anticancer agents, showcasing the diversity in their applications within pharmaceutical research (Miao et al., 2019).

Antimicrobial Applications

Benzofuran derivatives also exhibit a broad spectrum of antimicrobial properties. These compounds have been actively researched for their ability to act as pronounced inhibitors against various diseases, viruses, fungi, microbes, and enzymes. The presence of functional groups such as -OH, -OMe, sulfonamide, or halogen significantly increases their therapeutic activities, comparing favorably with reference drugs. This underscores the importance of benzofuran compounds in developing new antimicrobial agents, with a focus on their structural activity relationships to optimize their effectiveness against specific pathogens (Dawood, 2019).

Antioxidant and Anti-inflammatory Properties

The structural complexity of benzofuran derivatives allows for significant biological activities, including antioxidant and anti-inflammatory properties. Research has highlighted the importance of the Knoevenagel condensation products, including benzofuran derivatives, in generating compounds with notable anticancer activity. These compounds have shown effectiveness in a range of concentrations against various cancer targets, indicating their potential in cancer treatment strategies (Tokala et al., 2022).

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .

properties

IUPAC Name

2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-4-8-5-7(10(11)12)2-3-9(8)13-6/h2-3,5-6H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNQXQFRCVUXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349436
Record name 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

CAS RN

103204-80-4
Record name 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
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Synthesis routes and methods

Procedure details

On an ice-common salt bath, 6.25 ml of bromine was added dropwise to a solution of 15.1 g of sodium hydroxide in 100 ml of water under stirring and cooling. To a solution of 6.50 g of 5-acetyl-2-methyl coumaran (Ml) in 100 ml of dioxane, the above mixture (i.e., hypobromous acid solution) was added dropwise at 3°-8° C. under cooling on an ice bath. The ice bath was removed after the addition. The resultant mixture was stirred for 3.5 hours at room temperature. After the reaction, the reaction mixture was poured into 500 ml of ice water, followed by addition of 30 ml of hydrochloric acid to precipitate a crystal. The crystal was recovered by filtration and washed with water. The resultant crystal was dried under reduced pressure, followed by washing with hexane and isopropyl ether successively to obtain 3.77 g of 5-carboxy-2-methylcoumaran (M2) (Yield: 57.4%).
Quantity
6.25 mL
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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